molecular formula C12H16O2 B13971036 2H-Pyran, tetrahydro-2-(3-methylphenoxy)- CAS No. 144265-47-4

2H-Pyran, tetrahydro-2-(3-methylphenoxy)-

Cat. No.: B13971036
CAS No.: 144265-47-4
M. Wt: 192.25 g/mol
InChI Key: DUTJTXIEMNEYOH-UHFFFAOYSA-N
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Description

2H-Pyran, tetrahydro-2-(3-methylphenoxy)- is a heterocyclic compound that features a pyran ring structure. This compound is notable for its stability and presence in various natural products. It serves as a strategic intermediate in the synthesis of many complex molecules, making it a valuable compound in organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

. This method is favored due to its efficiency in forming the pyran ring structure. The reaction conditions often include the use of catalysts such as Lewis acids to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of 2H-Pyran, tetrahydro-2-(3-methylphenoxy)- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2H-Pyran, tetrahydro-2-(3-methylphenoxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in ethanol.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

2H-Pyran, tetrahydro-2-(3-methylphenoxy)- has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2H-Pyran, tetrahydro-2-(3-methylphenoxy)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress and inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

  • 2H-Pyran, tetrahydro-3-methyl-
  • Tetrahydro-2-(2-propynyloxy)-2H-pyran
  • 2H-Pyran, tetrahydro-2-methoxy-

Uniqueness

Compared to similar compounds, 2H-Pyran, tetrahydro-2-(3-methylphenoxy)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

144265-47-4

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

2-(3-methylphenoxy)oxane

InChI

InChI=1S/C12H16O2/c1-10-5-4-6-11(9-10)14-12-7-2-3-8-13-12/h4-6,9,12H,2-3,7-8H2,1H3

InChI Key

DUTJTXIEMNEYOH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OC2CCCCO2

Origin of Product

United States

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